(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid” is a compound with the CAS Number: 145790-51-8 and a molecular weight of 443.62 . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The most stable optimized structure of the molecule was predicted by the DFT/B3LYP method with 6-311G (d,p), 6-311++G (d,p) and cc-pVTZ basis sets .
Chemical Reactions Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
Physical And Chemical Properties Analysis
Scientific Research Applications
Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group
Field
This application falls under the field of Organic Chemistry .
Application
The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol .
Method
The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Results
The results showed that this method is effective for the selective deprotection of the N-Boc group, with high yields and under mild conditions .
N-Boc Protection of Amines
Field
This application is also in the field of Organic Chemistry .
Application
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
Method
Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .
Results
The results showed that this method is efficient for the N-Boc protection of amines, with excellent yields and under environmentally friendly conditions .
Preparation of Biomedical Polymers
Field
This application is in the field of Biomedical Engineering .
Application
N-Boc-L-serine methyl ester is used in the preparation of new biomedical polymers having Serine and Threonine side groups .
Method
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results
The results of this application are not provided in the source .
Synthesis of Azidohomoalanine
Field
This application is in the field of Biochemistry .
Application
N-Boc-L-homoserine is used in the synthesis of the non-canonical amino acid azidohomoalanine (AHA) using protected homoserine as a starting material .
Method
Starting with Boc-protected homoserine, the carboxylic acid group is esterified by treatment with diazomethane. The side-chain hydroxyl of the doubly protected homoserine is subsequently tosylated by treatment with tosyl chloride in pyridine. The tosylate leaving group is displaced with ionic azide from sodium azide .
Results
The synthesis of AHA from Boc-homoserine can be completed in 5 days .
Safety And Hazards
Future Directions
The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .
properties
IUPAC Name |
methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441781 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
120042-11-7 | |
Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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